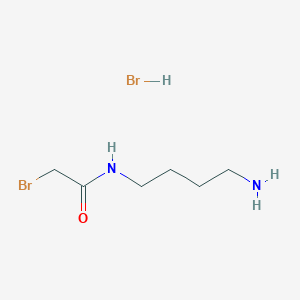
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminobutyl)-2-bromoacetamide hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminobutyl group and a bromoacetamide moiety, which contribute to its unique chemical properties. This compound is of interest due to its potential reactivity and utility in synthetic chemistry, as well as its possible biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-2-bromoacetamide hydrobromide typically involves the reaction of 4-aminobutylamine with bromoacetyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobutylamine and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.
Product Isolation: The product, N-(4-aminobutyl)-2-bromoacetamide, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminobutyl)-2-bromoacetamide hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen or bromine atoms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amides, thiols, or ethers, depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound, potentially including nitroso or nitro compounds.
Reduction: Reduced forms of the compound, such as primary amines or alcohols.
Hydrolysis: The primary products are carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(4-aminobutyl)-2-bromoacetamide hydrobromide has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme activity and protein modification, as it can act as an inhibitor or substrate for various enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide hydrobromide involves its interaction with biological molecules, particularly proteins and enzymes. The bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to the modification or inhibition of enzyme activity. This covalent modification can alter the function of the target protein, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminobutyl)acetamide: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
N-(2-bromoethyl)acetamide: Contains a shorter alkyl chain, which may affect its reactivity and biological activity.
N-(4-aminobutyl)-N-ethylisoluminol: A related compound used in electrochemiluminescence applications.
Uniqueness
N-(4-aminobutyl)-2-bromoacetamide hydrobromide is unique due to the presence of both the aminobutyl and bromoacetamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biological research.
Propiedades
IUPAC Name |
N-(4-aminobutyl)-2-bromoacetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrN2O.BrH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBMFNDKYJHNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CBr)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
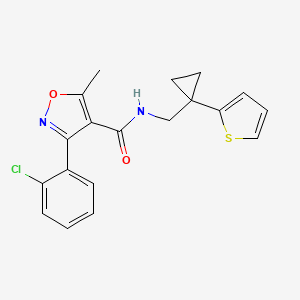
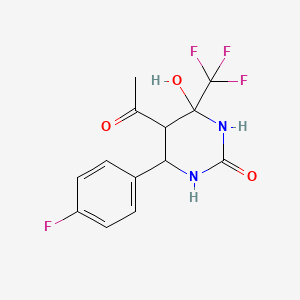
![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)
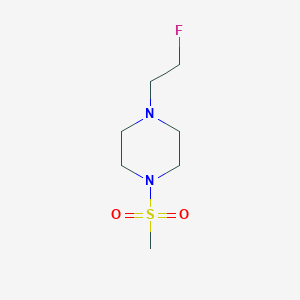
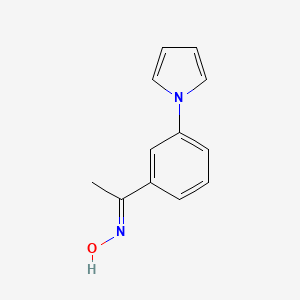
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
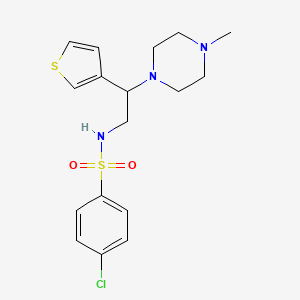
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
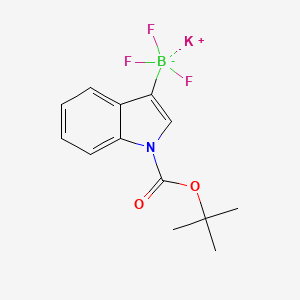
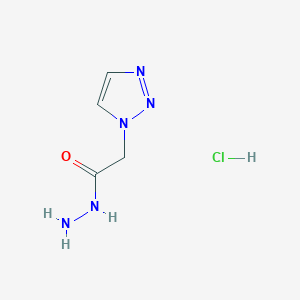
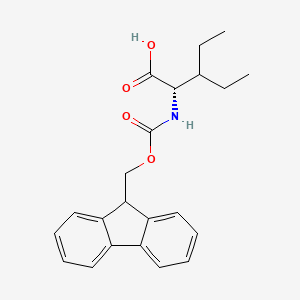
![4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile](/img/structure/B2767259.png)

